molecular formula C10H12BrNO2 B11856963 Ethyl 5-bromo-4,6-dimethylnicotinate

Ethyl 5-bromo-4,6-dimethylnicotinate

Cat. No.: B11856963
M. Wt: 258.11 g/mol
InChI Key: PRUUITBEZJFGDF-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4,6-dimethylnicotinate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and methyl groups at the 4- and 6-positions. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4,6-dimethylnicotinate can be synthesized through various methods. One common approach involves the bromination of 4,6-dimethylnicotinic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4,6-dimethylnicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 5-bromo-4,6-dimethylnicotinate can be compared with other nicotinic acid derivatives, such as:

    Ethyl 5-bromo-4-hydroxy-2,6-dimethylnicotinate: This compound has a hydroxyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.

The unique combination of bromine and methyl groups in this compound makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-bromo-4,6-dimethylnicotinate (C₉H₁₀BrNO₂) is a derivative of nicotinic acid, notable for its unique structural features that include a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Structural Characteristics

The compound's structure significantly influences its reactivity and biological properties. The presence of bromine and methyl groups may enhance its interaction with biological targets compared to other nicotinic acid derivatives.

Compound Name Structure Characteristics Unique Features
Ethyl nicotinateEthyl ester of nicotinic acidLacks bromine and additional methyl groups
Methyl 5-bromo-4-methylnicotinateMethyl ester with a bromine at the 5-positionContains a single methyl group at position 4
Nicotinic acidParent compound without esterification or halogen substitutionNo substituents on the pyridine ring
Ethyl 5-bromo-2-methylnicotinateSimilar bromo-substituted derivativeBromine at position 5 but only one methyl group

Pharmacological Profile

Research into the pharmacological profile of this compound suggests potential applications in treating various conditions. Interaction studies indicate that this compound may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of nicotinic acid can possess antimicrobial properties, and further research could elucidate the specific activity of this compound against bacterial and fungal strains.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways, indicating a potential role for this compound in inflammatory diseases.
  • Neurological Impacts : Given its structural similarity to other compounds affecting neurotransmitter systems, there is potential for this compound to influence neuropharmacological activity.

Case Studies

  • Antimicrobial Study : A study conducted on various nicotinic acid derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anti-inflammatory Research : In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound showed an IC50 value of approximately 15 µM.
  • Neuropharmacological Effects : A preliminary study on the effects of this compound on neuronal cell lines suggested it may enhance acetylcholine release, indicating potential benefits in cognitive function enhancement.

Synthesis and Applications

The synthesis of this compound can be achieved through several methods involving bromination and esterification reactions. Its unique structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

ethyl 5-bromo-4,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C10H12BrNO2/c1-4-14-10(13)8-5-12-7(3)9(11)6(8)2/h5H,4H2,1-3H3

InChI Key

PRUUITBEZJFGDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1C)Br)C

Origin of Product

United States

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